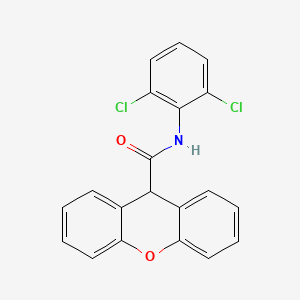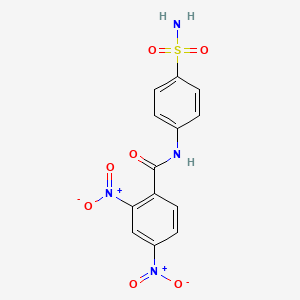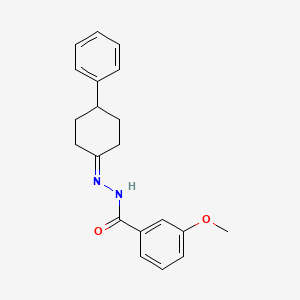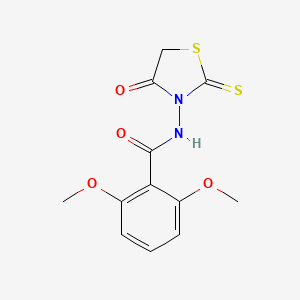
N-(2,6-dichlorophenyl)-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~9~-(2,6-DICHLOROPHENYL)-9H-XANTHENE-9-CARBOXAMIDE is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a xanthene core substituted with a 2,6-dichlorophenyl group and a carboxamide functional group, making it an interesting subject for research in organic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N9-(2,6-DICHLOROPHENYL)-9H-XANTHENE-9-CARBOXAMIDE typically involves the reaction of 9H-xanthene-9-carboxylic acid with 2,6-dichloroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N~9~-(2,6-DICHLOROPHENYL)-9H-XANTHENE-9-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted xanthene derivatives .
Aplicaciones Científicas De Investigación
N~9~-(2,6-DICHLOROPHENYL)-9H-XANTHENE-9-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Mecanismo De Acción
The mechanism of action of N9-(2,6-DICHLOROPHENYL)-9H-XANTHENE-9-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could act as an inhibitor of cyclooxygenase (COX) enzymes, thereby reducing inflammation and pain .
Comparación Con Compuestos Similares
Similar Compounds
Diclofenac: A well-known nonsteroidal anti-inflammatory drug (NSAID) with a similar dichlorophenyl group.
Etodolac: Another NSAID with structural similarities and comparable pharmacological effects.
Tolmetin: A compound with a similar mechanism of action and therapeutic applications
Uniqueness
N~9~-(2,6-DICHLOROPHENYL)-9H-XANTHENE-9-CARBOXAMIDE stands out due to its unique xanthene core, which imparts distinct chemical and physical properties. This structural feature may enhance its stability and reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C20H13Cl2NO2 |
|---|---|
Peso molecular |
370.2 g/mol |
Nombre IUPAC |
N-(2,6-dichlorophenyl)-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C20H13Cl2NO2/c21-14-8-5-9-15(22)19(14)23-20(24)18-12-6-1-3-10-16(12)25-17-11-4-2-7-13(17)18/h1-11,18H,(H,23,24) |
Clave InChI |
JDRAMFOUGICENS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=C(C=CC=C4Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B10889858.png)
![[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](2,6-dimethoxyphenyl)methanone](/img/structure/B10889859.png)
![methyl 2-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10889865.png)

![(2E)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B10889869.png)
![2-{1-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazol-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10889875.png)
![1-(Bicyclo[2.2.1]hept-2-yl)-4-(4-methoxybenzyl)piperazine](/img/structure/B10889883.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B10889894.png)

![4-[(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B10889904.png)
![3-{[4-(Acetylsulfamoyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10889907.png)
![N-tert-butyl-2-[(4-tert-butylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B10889908.png)
![N-[4-(furan-2-yl)pyrimidin-2-yl]-3-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B10889916.png)
